2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium is a complex organic compound that features both carboxylate and imidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium typically involves multiple steps. One common approach is to start with the preparation of 2-(2-methyl-5-nitroimidazol-1-yl)ethylamine dihydrochloride, which is then reacted with various reagents to introduce the carboxymethyl and dihydroxy-oxobutanoate groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the production of various chemical intermediates and as a catalyst in certain reactions
Mechanism of Action
The mechanism of action of 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium involves its interaction with specific molecular targets. The nitroimidazole moiety is known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole derivatives, which are used as antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known antimicrobial agent with a similar nitroimidazole structure.
Tinidazole: Another nitroimidazole derivative used for its antimicrobial properties.
Secnidazole: Similar in structure and used for treating bacterial infections.
Uniqueness
What sets 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
74550-91-7 |
---|---|
Molecular Formula |
C18H30N4O10 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium |
InChI |
InChI=1S/C12H22N4O3.C6H8O7/c1-4-14(5-2)6-8-19-9-7-15-11(3)13-10-12(15)16(17)18;7-3(8)1-6(13,5(11)12)2-4(9)10/h10H,4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
ODWPOVRZARQDLF-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOCCN1C(=NC=C1[N+](=O)[O-])C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.